molecular formula C12H16O4 B8782882 1-(2,4,6-trimethoxyphenyl)propan-1-one CAS No. 834-94-6

1-(2,4,6-trimethoxyphenyl)propan-1-one

Cat. No.: B8782882
CAS No.: 834-94-6
M. Wt: 224.25 g/mol
InChI Key: QLYHTUKAVJKTQL-UHFFFAOYSA-N
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Description

2’,4’,6’-Trimethoxypropiophenone is an organic compound with the molecular formula C12H16O4. It is a phenylpropanoid and a precursor in the synthesis of α-asarone. This compound is found in the essential oils of several plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethoxypropiophenone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propionic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 2’,4’,6’-Trimethoxypropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-Trimethoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,4’,6’-Trimethoxypropiophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trimethoxypropiophenone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes such as cyclooxygenase and lipoxygenase .

Comparison with Similar Compounds

Uniqueness: 2’,4’,6’-Trimethoxypropiophenone is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

834-94-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7H,5H2,1-4H3

InChI Key

QLYHTUKAVJKTQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

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